molecular formula C20H22N2O B2916800 2-(1-benzyl-1H-indol-3-yl)-N-propylacetamide CAS No. 922036-79-1

2-(1-benzyl-1H-indol-3-yl)-N-propylacetamide

Cat. No.: B2916800
CAS No.: 922036-79-1
M. Wt: 306.409
InChI Key: BQOUPIBYVUGZCN-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-indol-3-yl)-N-propylacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-propylacetamide typically involves the reaction of 1-benzyl-1H-indole-3-carbaldehyde with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 1-benzyl-1H-indole-3-carbaldehyde and propylamine.

    Catalyst: A suitable catalyst such as palladium on carbon (Pd/C) or a Lewis acid.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-indol-3-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The indole ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine or chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-(1-Benzyl-1H-indol-3-yl)-N-propylacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel indole-based compounds with potential biological activities.

    Biology: In biological research, the compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity.

    Medicine: The compound is explored for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-(1-Benzyl-1H-indol-3-yl)-N-propylacetamide can be compared with other similar indole derivatives, such as:

    2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylaminehydrochloride: This compound has a similar indole core but differs in the substituents attached to the nitrogen atom.

    2-(1H-Indol-3-yl)quinazolin-4(3H)-one: This compound features a quinazolinone moiety fused to the indole ring, resulting in different biological activities.

    2-(1H-Indol-3-yl)-1H-benzo[d]imidazole: This compound contains a benzoimidazole ring fused to the indole core, which may confer unique properties.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities. Its structure-activity relationship can be fine-tuned to optimize its properties for various applications.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-2-12-21-20(23)13-17-15-22(14-16-8-4-3-5-9-16)19-11-7-6-10-18(17)19/h3-11,15H,2,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOUPIBYVUGZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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